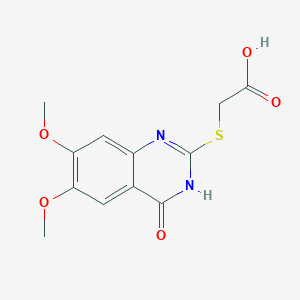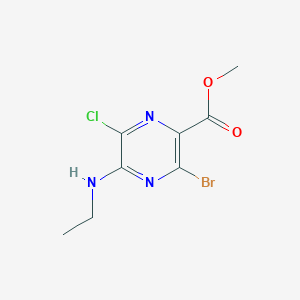![molecular formula C21H14O2 B11837571 2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one CAS No. 920286-90-4](/img/structure/B11837571.png)
2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-biphenyl]-2-yl)-4H-chromen-4-one is an organic compound that belongs to the class of flavonoids It is characterized by the presence of a chromenone core structure fused with a biphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-2-yl)-4H-chromen-4-one typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2’-hydroxyacetophenone derivative.
Coupling of the Biphenyl Group with the Chromenone Core: The final step involves coupling the biphenyl group with the chromenone core through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 2-([1,1’-biphenyl]-2-yl)-4H-chromen-4-one follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
2-([1,1’-biphenyl]-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2-([1,1’-biphenyl]-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
作用机制
The mechanism of action of 2-([1,1’-biphenyl]-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
相似化合物的比较
Similar Compounds
2-([1,1’-biphenyl]-2-yl)-4H-chromen-4-one: Unique due to its biphenyl-chromenone structure.
Flavones: Similar structure but lack the biphenyl group.
Isoflavones: Similar structure but differ in the position of the phenyl group.
Uniqueness
2-([1,1’-biphenyl]-2-yl)-4H-chromen-4-one is unique due to its biphenyl-chromenone structure, which imparts distinct chemical and biological properties compared to other flavonoids .
属性
CAS 编号 |
920286-90-4 |
|---|---|
分子式 |
C21H14O2 |
分子量 |
298.3 g/mol |
IUPAC 名称 |
2-(2-phenylphenyl)chromen-4-one |
InChI |
InChI=1S/C21H14O2/c22-19-14-21(23-20-13-7-6-12-18(19)20)17-11-5-4-10-16(17)15-8-2-1-3-9-15/h1-14H |
InChI 键 |
ZOLDYNXRTFBUSO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=O)C4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


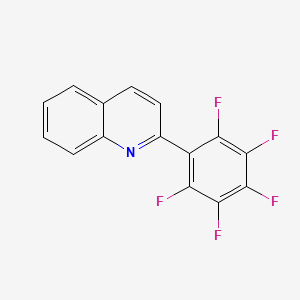
![Ethanone, 1-[2-[[tris(1-methylethyl)silyl]oxy]phenyl]-](/img/structure/B11837500.png)
![Benzaldehyde, 4-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B11837505.png)
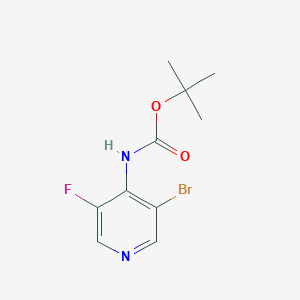

![7-Chloro-8-iodo-2-methylimidazo[1,2-A]pyridine](/img/structure/B11837523.png)
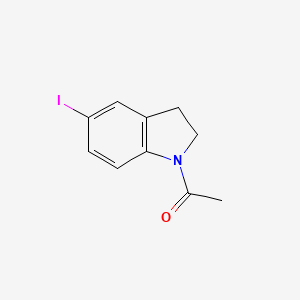
![3-Bromo-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11837528.png)
![1-(3-((2-Chloro-4-formyl-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B11837536.png)


